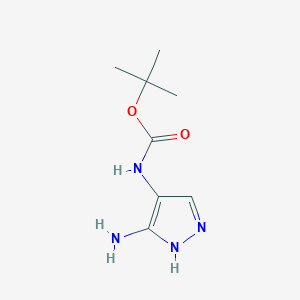
Tert-butyl (3-amino-1h-pyrazol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-amino-1h-pyrazol-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound is characterized by the presence of a t-butyl group, an amino group, and a pyrazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Three-Component Coupling: One efficient method for synthesizing carbamates involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.
Industrial Production Methods: The industrial production of Tert-butyl (3-amino-1h-pyrazol-4-yl)carbamate typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in substitution reactions, where the t-butyl group or the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates or amines.
Scientific Research Applications
Chemistry: Tert-butyl (3-amino-1h-pyrazol-4-yl)carbamate is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the protected amine .
Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex molecules.
Industry: In the pharmaceutical industry, this compound is used in the production of various drugs and active pharmaceutical ingredients (APIs). Its role as a protecting group ensures the integrity of sensitive functional groups during multi-step synthesis processes.
Mechanism of Action
The mechanism by which Tert-butyl (3-amino-1h-pyrazol-4-yl)carbamate exerts its effects is primarily through its role as a protecting group. The t-butyl group provides steric hindrance, protecting the amino group from unwanted reactions. The carbamate group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the pyrazole ring.
Benzyl carbamate: Contains a benzyl group instead of a t-butyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used as a protecting group but has different removal conditions.
Uniqueness: Tert-butyl (3-amino-1h-pyrazol-4-yl)carbamate is unique due to the presence of the pyrazole ring, which imparts specific chemical properties and reactivity. Its stability and ease of removal under mild conditions make it a preferred choice in various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(5-amino-1H-pyrazol-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)11-5-4-10-12-6(5)9/h4H,1-3H3,(H,11,13)(H3,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCJTXZMHDTCBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(NN=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-N-[(4-chlorophenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B2376217.png)
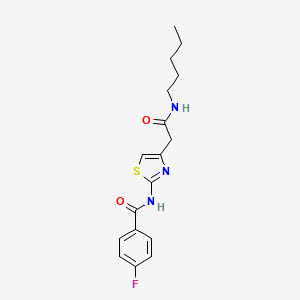
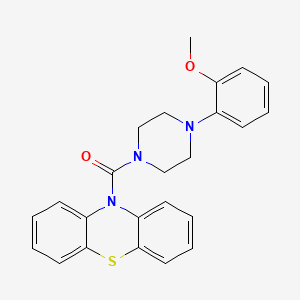
![1'-(2-Chloroacetyl)spiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-5-one](/img/structure/B2376220.png)
![methyl (2E)-2-[(3-chloro-4-fluorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2376222.png)
![N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2376226.png)
![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376227.png)
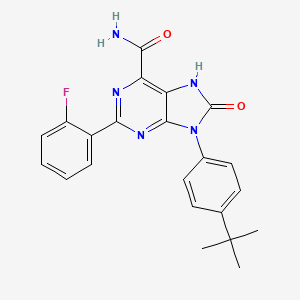
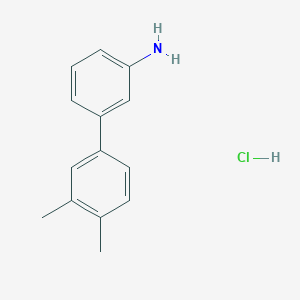
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2376232.png)
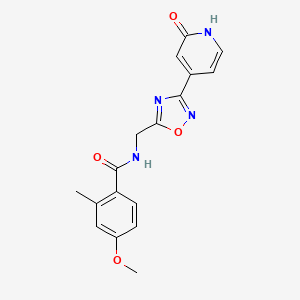

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2376235.png)

